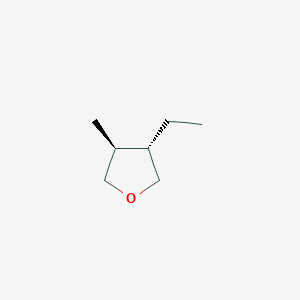
(3S,4S)-3-Ethyl-4-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-Ethyl-4-methyloxolane is a chiral compound belonging to the class of oxolanes, which are five-membered ring ethers. This compound is characterized by the presence of ethyl and methyl substituents at the 3rd and 4th positions, respectively, with specific stereochemistry denoted by the (3S,4S) configuration. Oxolanes are known for their utility in various chemical reactions and applications due to their unique ring structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Ethyl-4-methyloxolane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the epoxidation of alkenes followed by ring closure. For example, starting from an appropriate alkene, the compound can be synthesized via epoxidation using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) followed by intramolecular nucleophilic substitution to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
(3S,4S)-3-Ethyl-4-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen in the oxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones, while reduction can produce oxolane alcohols.
科学的研究の応用
(3S,4S)-3-Ethyl-4-methyloxolane has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate for understanding biochemical pathways.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties
作用機序
The mechanism by which (3S,4S)-3-Ethyl-4-methyloxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context of its application, whether in enzymatic reactions or as part of a larger molecular framework .
類似化合物との比較
Similar Compounds
Similar compounds to (3S,4S)-3-Ethyl-4-methyloxolane include other oxolanes with different substituents or stereochemistry, such as:
- (3R,4R)-3-Ethyl-4-methyloxolane
- (3S,4S)-3-Methyl-4-ethyloxolane
- (3R,4R)-3-Methyl-4-ethyloxolane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The (3S,4S) configuration may result in different biological activity compared to its enantiomers or diastereomers, making it valuable for specific applications in research and industry .
特性
CAS番号 |
90124-85-9 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
(3S,4S)-3-ethyl-4-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-5-8-4-6(7)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
IZLFDJCEAVOOAL-RNFRBKRXSA-N |
異性体SMILES |
CC[C@@H]1COC[C@H]1C |
正規SMILES |
CCC1COCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)
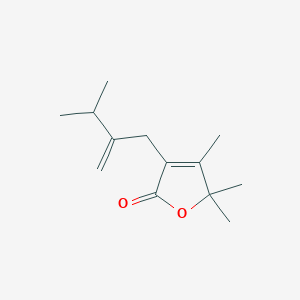

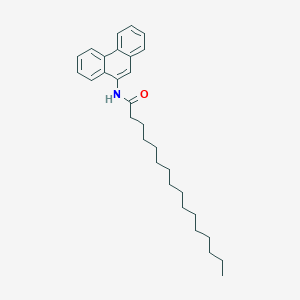
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
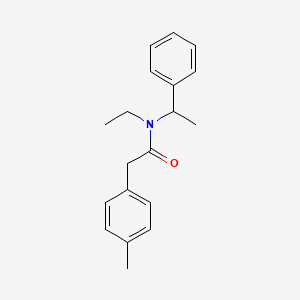
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
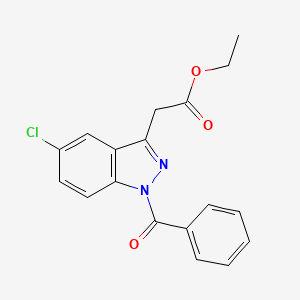
![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
